6-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid
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Overview
Description
6-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Aceclofenac: Another NSAID with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
6-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is unique due to its specific thiazole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H18Cl2N2O3S |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
6-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H18Cl2N2O3S/c18-11-5-6-13(14(19)8-11)17-21-12(10-25-17)9-15(22)20-7-3-1-2-4-16(23)24/h5-6,8,10H,1-4,7,9H2,(H,20,22)(H,23,24) |
InChI Key |
YQAXULAGWPQNTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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